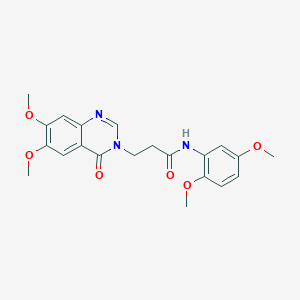
N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that contains sulfur and oxygen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the reaction of 3-chlorobenzyl 2-phenylethynyl sulfone with benzaldehyde in the presence of n-butyllithium (nBuLi). This reaction proceeds under basic conditions and results in the formation of the desired compound with a yield of approximately 76% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fungicides.
作用机制
The mechanism of action of N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer therapy, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
Carboxin: A fungicide with a similar 1,4-oxathiine-4,4-dioxide skeleton.
Oxycarboxin: Another fungicide with a similar structure and mode of action.
Uniqueness
N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C17H14ClNO4S |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H14ClNO4S/c18-13-7-4-8-14(11-13)19-17(20)15-16(12-5-2-1-3-6-12)24(21,22)10-9-23-15/h1-8,11H,9-10H2,(H,19,20) |
InChI 键 |
LSXSAAYJNNICRE-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate](/img/structure/B12179983.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B12179985.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179999.png)
![4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12180014.png)
![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12180022.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12180036.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180056.png)

![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12180068.png)
![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide](/img/structure/B12180070.png)

